molecular formula C11H23N B13252954 N-(propan-2-yl)cyclooctanamine

N-(propan-2-yl)cyclooctanamine

Cat. No.: B13252954
M. Wt: 169.31 g/mol
InChI Key: FQEFDPGLUFLHOW-UHFFFAOYSA-N
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Description

N-(propan-2-yl)cyclooctanamine is an organic compound with the molecular formula C11H23N It is a cyclooctane derivative with an isopropylamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(propan-2-yl)cyclooctanamine can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, phase transfer catalysts like tetrabutylammonium bromide can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)cyclooctanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(propan-2-yl)cyclooctanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)cyclooctanamine involves its interaction with specific molecular targets. The isopropylamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)cyclohexanamine
  • N-(propan-2-yl)cyclopentanamine
  • N-(propan-2-yl)cyclododecanamine

Uniqueness

N-(propan-2-yl)cyclooctanamine is unique due to its eight-membered cyclooctane ring, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs. This structural feature can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-propan-2-ylcyclooctanamine

InChI

InChI=1S/C11H23N/c1-10(2)12-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3

InChI Key

FQEFDPGLUFLHOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCCCCC1

Origin of Product

United States

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